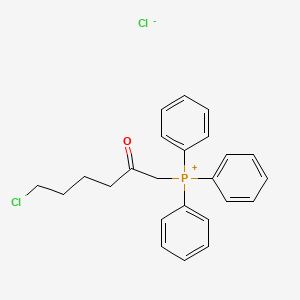![molecular formula C20H33N3O3 B8466876 tert-butyl 9-(2-imidazol-1-ylethoxy)-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B8466876.png)
tert-butyl 9-(2-imidazol-1-ylethoxy)-3-azaspiro[5.5]undecane-3-carboxylate
描述
tert-butyl 9-(2-imidazol-1-ylethoxy)-3-azaspiro[5.5]undecane-3-carboxylate is a complex organic compound that features an imidazole ring, a spiro structure, and a tert-butyl ester group. The imidazole ring is a five-membered heterocyclic moiety known for its broad range of chemical and biological properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 9-(2-imidazol-1-ylethoxy)-3-azaspiro[5.5]undecane-3-carboxylate typically involves multiple steps, starting with the preparation of the imidazole ring and the spiro structure. The imidazole ring can be synthesized through various methods, including the Debus-Radziszewski imidazole synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde . The spiro structure is then introduced through a series of cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
tert-butyl 9-(2-imidazol-1-ylethoxy)-3-azaspiro[5.5]undecane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The imidazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides. Reaction conditions can vary, but typically involve controlled temperatures and the use of solvents like methanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can produce imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole ring.
科学研究应用
tert-butyl 9-(2-imidazol-1-ylethoxy)-3-azaspiro[5.5]undecane-3-carboxylate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Industry: Used as an intermediate in the synthesis of pharmaceuticals and other fine chemicals.
作用机制
The mechanism of action of tert-butyl 9-(2-imidazol-1-ylethoxy)-3-azaspiro[5.5]undecane-3-carboxylate involves its interaction with various molecular targets. The imidazole ring can bind to metal ions and enzymes, affecting their activity. This can lead to antimicrobial effects by inhibiting the growth of bacteria and fungi .
相似化合物的比较
Similar Compounds
tert-butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate: Another compound with an imidazole ring and a tert-butyl ester group.
BTTES: A water-soluble ligand for copper-catalyzed azide-alkyne cycloaddition.
Uniqueness
tert-butyl 9-(2-imidazol-1-ylethoxy)-3-azaspiro[5.5]undecane-3-carboxylate is unique due to its spiro structure, which can impart different chemical and biological properties compared to other imidazole-containing compounds. This uniqueness makes it a valuable compound for research and development in various fields.
属性
分子式 |
C20H33N3O3 |
|---|---|
分子量 |
363.5 g/mol |
IUPAC 名称 |
tert-butyl 9-(2-imidazol-1-ylethoxy)-3-azaspiro[5.5]undecane-3-carboxylate |
InChI |
InChI=1S/C20H33N3O3/c1-19(2,3)26-18(24)23-11-8-20(9-12-23)6-4-17(5-7-20)25-15-14-22-13-10-21-16-22/h10,13,16-17H,4-9,11-12,14-15H2,1-3H3 |
InChI 键 |
URCVUAVQLNKTES-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCC2(CCC(CC2)OCCN3C=CN=C3)CC1 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![3-Hydrazino-4H-pyrido[4,3-e]-1,2,4-thiadiazine 1,1-dioxide](/img/structure/B8466841.png)

![4-[(4-Bromophenyl) ethynyl] phenyl methyl ether](/img/structure/B8466851.png)


![1h-Pyrrolo[2,3-c]pyridine-5-carboxamide,1-[(4-fluorophenyl)methyl]-n-hydroxy-n-methyl-3-[(3-oxo-1-piperazinyl)methyl]-](/img/structure/B8466870.png)


